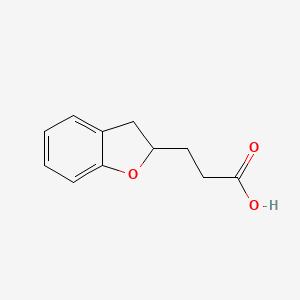
(2-Chloro-4-methylphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (2-Chloro-4-methylphenyl)methanesulfonyl chloride typically begins with 2-chloro-4-methylphenol.
Chlorosulfonation: The phenol is treated with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced to the benzene ring.
Purification: The crude product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, often involving continuous flow systems and automated control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: (2-Chloro-4-methylphenyl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where it acts as an oxidizing or reducing agent.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, toluene, and other non-polar solvents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can be used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with an amine yields a sulfonamide.
- Reaction with an alcohol yields a sulfonate ester.
- Reaction with a thiol yields a sulfonate thioester.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2-Chloro-4-methylphenyl)methanesulfonyl chloride is used as a reagent for introducing the sulfonyl chloride group into molecules. This functional group is valuable for further chemical transformations.
Biology and Medicine
The compound is used in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs. These drugs have applications as antibiotics, diuretics, and antidiabetic agents.
Industry
In the chemical industry, this compound is used in the production of dyes, agrochemicals, and polymers. Its reactivity makes it a versatile intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism by which (2-Chloro-4-methylphenyl)methanesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity is exploited in the synthesis of sulfonamides, where the compound reacts with amines to form stable sulfonamide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: The parent compound without the chlorine and methyl substitutions.
4-Methylbenzenesulfonyl chloride: Similar structure but lacks the chlorine atom.
2-Chlorobenzenesulfonyl chloride: Similar structure but lacks the methyl group.
Uniqueness
(2-Chloro-4-methylphenyl)methanesulfonyl chloride is unique due to the presence of both chlorine and methyl substituents on the benzene ring. These substituents influence the compound’s reactivity and physical properties, making it distinct from its analogs. The chlorine atom increases the electrophilicity of the sulfonyl chloride group, while the methyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical behavior, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H8Cl2O2S |
|---|---|
Poids moléculaire |
239.12 g/mol |
Nom IUPAC |
(2-chloro-4-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3 |
Clé InChI |
FAOOBULGDWOSTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CS(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)
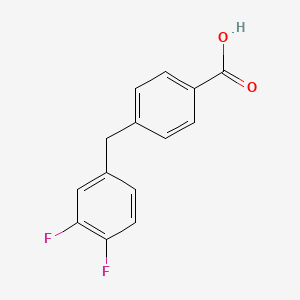


![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)
![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)
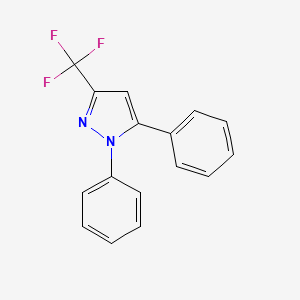
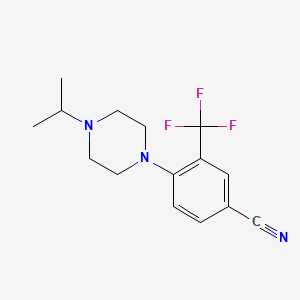
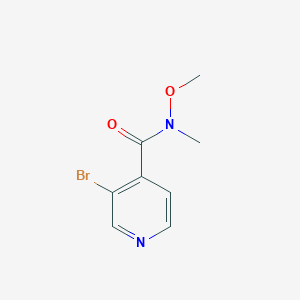
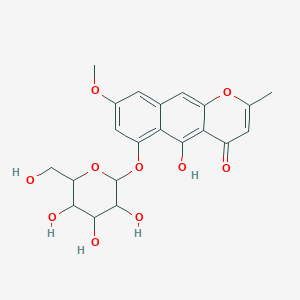
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)

![[5,6-dibromo-17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12093216.png)
